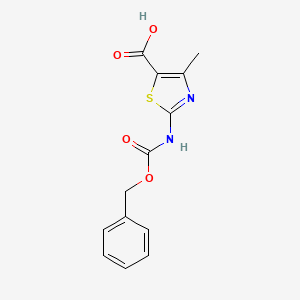

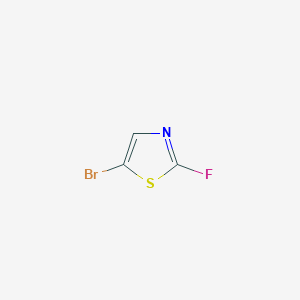

![molecular formula C16H17BrN8 B2400581 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine CAS No. 2415634-57-8](/img/structure/B2400581.png)

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

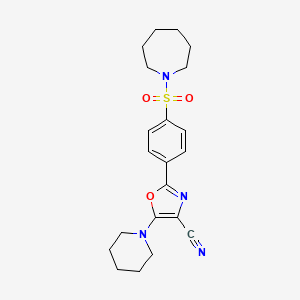

The compound “3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperazine ring, and a pyridazine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .

Scientific Research Applications

Anticancer Research

- The compound was studied in the context of advanced prostate cancer treatment. Modification of its structure led to AZD3514, an androgen receptor downregulator evaluated in clinical trials (Bradbury et al., 2013).

Diabetes Treatment

- A study on dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment involved triazolo-pyridazine-6-yl-substituted piperazines. These compounds exhibited significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anti-Inflammatory Applications

- Piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity, showing potential in this area (Refaat, Khalil, & Kadry, 2007).

Potential Antidepressant Effects

- Pyridazine derivatives, including arylpiperazinyl moieties, were evaluated for their potential antidepressant effects in mice (Rubat, Coudert, Bastide, & Tronche, 1995).

5-HT7 Receptor Antagonists

- Piperazin-1-yl substituted unfused heterobiaryls were synthesized as ligands for 5-HT7 receptors. This study included structural changes to improve binding affinity (Strekowski et al., 2016).

Lipo-Oxygenase Inhibitors

- New compounds, including piperazinylthio pyrimidotriazolothiadiazines, were synthesized as potential inhibitors of lipo-oxygenase, an enzyme involved in inflammation and cancer (Asghari et al., 2015).

Serotonin Receptor Ligands

- Research on isoindol-1-one analogues of piperazine revealed their high binding affinity to serotonin receptors, impacting neurological and psychiatric disorders (Zhuang, Kung, Mu, & Kung, 1998).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-18-10-13(17)11-19-16/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWAHBWQSPFKAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)